キチン, 実用グレード

概要

説明

科学的研究の応用

トリアセチルキトトリオースは、科学研究において幅広い用途を持っています。

作用機序

トリアセチルキトトリオースは、主にリゾチームの阻害を通じて効果を発揮します . これは、リゾチームの活性部位に結合し、酵素が細菌の細胞壁を分解するのを防ぎます . この阻害は、さまざまな生物学的プロセスにおけるリゾチームの役割を研究し、潜在的な治療薬を開発するために不可欠です .

類似の化合物との比較

類似の化合物

キトトリオース: トリアセチルキトトリオースの非アセチル化型であり、キチナーゼの基質としても機能します.

N-アセチルグルコサミン: キチンのモノマーユニットであり、トリアセチルキトトリオース加水分解の生成物です.

独自性

トリアセチルキトトリオースは、リゾチームを効果的に阻害できる特定の構造により、ユニークです . アセチル化された形態は、他のキチン誘導体とは異なる化学特性を提供し、さまざまな研究や産業用途において価値のあるものとなっています .

生化学分析

Biochemical Properties

Chitin plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, chitin is a substrate for chitinase, an enzyme that breaks down chitin into smaller fragments . Chitin also interacts with chitin synthase, an enzyme responsible for the biosynthesis of chitin . These interactions are essential for the formation and remodeling of chitin-containing structures in organisms .

Cellular Effects

Chitin has significant effects on various types of cells and cellular processes. It influences cell function by activating a variety of innate and adaptive immune cells, such as eosinophils, macrophages, and T helper type-2 lymphocytes . Chitin induces cytokine production, leukocyte recruitment, and alternative macrophage activation . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of chitin involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Chitin synthase, for example, plays a crucial role in chitin synthesis. It incorporates UDP-N-acetylglucosamine in radiometric in vitro assays . The activity of chitin synthase in chitin translocation, but not in polymerization, requires the activity of Expansion/Rebuf, a conserved protein .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of chitin can change. For instance, chitin’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies . Chitin’s degradation is facilitated by the action of chitinases, which break down chitin into smaller fragments that can be sensed by mammalian receptors .

Dosage Effects in Animal Models

The effects of chitin can vary with different dosages in animal models. For instance, feeding mice a diet containing chitin triggered an immune response in the stomach and small intestine

Metabolic Pathways

Chitin is involved in several metabolic pathways. It interacts with enzymes such as chitin synthase and chitinase, which are responsible for the synthesis and degradation of chitin, respectively . The metabolic pathways of chitin are tightly regulated during development to ensure the proper formation and remodeling of chitin-containing structures .

Transport and Distribution

Chitin is transported and distributed within cells and tissues. The transport of chitin to the extracellular space is mediated by chitin synthase . The distribution of chitin within cells is highly organized and dynamic, which is crucial for the proper functioning of cells .

Subcellular Localization

The subcellular localization of chitin and its related enzymes plays a crucial role in its activity and function. For instance, many chitin synthase enzymes are specifically localized to regions of the fungal cell corresponding to the site of action for individual types of chitin . This localization is essential for the proper synthesis and degradation of chitin .

準備方法

合成経路と反応条件

トリアセチルキトトリオースは、キチンから誘導されたキトトリオースのアセチル化によって合成することができます。 アセチル化プロセスには、ピリジンなどの触媒の存在下で無水酢酸を使用します . 反応は通常、室温で行われ、高純度のトリアセチルキトトリオースが生成されます .

工業生産方法

トリアセチルキトトリオースの工業生産には、キチナーゼを用いたキチンの酵素的加水分解、それに続くアセチル化が含まれます . この方法は、環境への負荷が少なく、高純度のトリアセチルキトトリオースを効率的に生産できるため、好まれています .

化学反応の分析

反応の種類

トリアセチルキトトリオースは、以下を含むさまざまな化学反応を受けます。

一般的な試薬と条件

生成される主な生成物

加水分解: N-アセチルグルコサミン.

酸化: 対応するカルボン酸.

類似化合物との比較

Similar Compounds

Chitotriose: The non-acetylated form of triacetylchitotriose, which also serves as a substrate for chitinases.

N-acetylglucosamine: The monomeric unit of chitin and a product of triacetylchitotriose hydrolysis.

Chitosan: A deacetylated derivative of chitin with different solubility and biological properties.

Uniqueness

Triacetylchitotriose is unique due to its specific structure, which allows it to inhibit lysozyme effectively . Its acetylated form provides distinct chemical properties compared to other chitin derivatives, making it valuable for various research and industrial applications .

生物活性

Chitin, a biopolymer composed of N-acetylglucosamine units, is the second most abundant natural polymer after cellulose. It is primarily found in the exoskeletons of arthropods, the cell walls of fungi, and the shells of crustaceans. Due to its unique structural properties and biological activities, chitin and its derivatives have garnered significant interest in various fields, particularly in biomedical applications.

Structure and Properties

Chitin exhibits a crystalline structure that contributes to its mechanical strength and resistance to degradation. Its solubility in alkaline solutions allows for the production of chitosan, a derivative with enhanced biological activity. The degree of deacetylation of chitin influences the properties of chitosan, affecting its solubility, biocompatibility, and bioactivity.

Biological Activities

- Immunomodulation : Chitin has been shown to enhance immune responses. Research indicates that chitin can activate the complement system through the alternative pathway, leading to increased migration of immune cells to sites of injury without causing significant inflammation . Chitosan further boosts nitric oxide production from macrophages via the NF-κB signaling pathway .

- Antioxidant Properties : Chitin oligosaccharides (COS) exhibit antioxidant activities by scavenging free radicals and inhibiting oxidative stress in cells. Studies have demonstrated that COS can enhance glutathione levels and inhibit myeloperoxidase activity in human myeloid cells .

- Anti-inflammatory Effects : Chitosan has been recognized for its ability to reduce inflammation by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated macrophages . This property is particularly beneficial in treating conditions related to chronic inflammation.

- Antimicrobial Activity : Chitin and its derivatives possess antibacterial and antifungal properties. They have been shown to inhibit the growth of various pathogens, making them valuable in food preservation and medical applications .

- Wound Healing : The biocompatibility and bioactivity of chitin make it an excellent candidate for wound dressings. It promotes cell migration and proliferation, facilitating tissue regeneration .

Case Studies

- Chitosan in Wound Healing : A study evaluated the effectiveness of chitosan-based dressings in promoting wound healing in diabetic rats. Results indicated accelerated healing rates compared to conventional dressings due to enhanced angiogenesis and collagen deposition .

- Chitin Derivatives as Antioxidants : Research on N-acetyl chitooligosaccharides (NA-COS) demonstrated their ability to protect against oxidative damage in mouse macrophages, showcasing their potential as nutraceuticals .

Applications

| Application Area | Description |

|---|---|

| Biomedical | Used in drug delivery systems, wound healing products, and tissue engineering. |

| Food Industry | Acts as a natural preservative due to its antimicrobial properties. |

| Agriculture | Utilized as a biopesticide and soil conditioner to promote plant growth. |

| Cosmetics | Incorporated into skincare products for its moisturizing and anti-aging effects. |

特性

CAS番号 |

1398-61-4 |

|---|---|

分子式 |

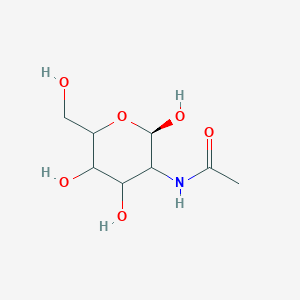

C24H41N3O16 |

分子量 |

627.6 g/mol |

IUPAC名 |

N-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C24H41N3O16/c1-7(31)25-13-18(36)20(11(5-29)39-22(13)38)42-24-15(27-9(3)33)19(37)21(12(6-30)41-24)43-23-14(26-8(2)32)17(35)16(34)10(4-28)40-23/h10-24,28-30,34-38H,4-6H2,1-3H3,(H,25,31)(H,26,32)(H,27,33)/t10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+,24+/m1/s1 |

InChIキー |

WZZVUHWLNMNWLW-VFCSDQTKSA-N |

SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)O |

異性体SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)C)O)NC(=O)C)O |

正規SMILES |

CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)O)NC(=O)C)O |

物理的記述 |

Solid |

同義語 |

Poly-(1-4)-β-N-acetyl-D-glucosamine; C 7170; N-Acetylchitan; Chitin Tc-L; ChitoRem SC 20; ChitoRem SC 80; Clandosan; Kimica Chitin F; Kimitsu Chitin; North Chitin CG 2; Regitex FA; SEC 1; α-Chitin; β-Chitin; γ-Chitin; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the basic structure of chitin?

A1: Chitin is a linear polysaccharide composed of β(1→4)-linked N-acetylglucosamine (GlcNAc) residues. [] This structure is similar to cellulose, with GlcNAc replacing glucose as the repeating unit. [, ]

Q2: What are the physical properties of chitin?

A2: Chitin is a tough, semitransparent material. Its properties, such as solubility and crystallinity, can vary depending on the source and extraction method. [, ]

Q3: What is the difference between chitin and chitosan?

A3: Chitosan is a deacetylated derivative of chitin. The deacetylation process removes some or all of the acetyl groups from the GlcNAc units, increasing its solubility and altering its biological properties. [, ]

Q4: What are the main biological roles of chitin?

A4: Chitin is a primary structural component of fungal cell walls, insect exoskeletons, and crustacean shells. [, , , , ]

Q5: How do plants defend themselves against fungal pathogens that utilize chitin?

A5: Plants produce chitinases, enzymes that degrade chitin, as a defense mechanism against fungal pathogens. [, , ] These chitinases can hydrolyze chitin in fungal cell walls, disrupting their integrity. []

Q6: How do some fungi evade the plant's chitinase defense mechanism?

A6: Certain fungi secrete chitin-binding effector proteins, like CBM18, which bind to chitin and protect it from degradation by plant chitinases. [, ] This protection allows the fungi to evade the plant's defenses and successfully infect the host. [, ]

Q7: Are there other mechanisms by which fungi counteract plant chitinases?

A7: Yes, some fungal pathogens, such as Fusarium oxysporum, secrete proteases that cleave plant chitinases, reducing their antifungal activity and enhancing fungal virulence. []

Q8: How do chitin particles interact with macrophages?

A8: Macrophages recognize and phagocytose chitin particles. This interaction triggers the activation of mitogen-activated protein kinases (MAPK), leading to the release of pro-inflammatory cytokines, such as TNF-α. [] Interestingly, depletion of cellular cholesterol enhances this MAPK activation. []

Q9: What are some potential applications of chitin and chitosan in biomedicine?

A9: Due to their biocompatibility, biodegradability, and biological activities, chitin and chitosan show promise in various biomedical applications, including:

- Tissue engineering: As scaffolds for tissue regeneration [, ]

- Drug delivery: As carriers for controlled drug release [, ]

- Wound dressing: Promoting wound healing due to their hemostatic and antibacterial properties [, ]

- Bone substitution: As biocompatible and osteoconductive materials [, ]

Q10: How can chitin and chitosan be modified for specific applications?

A10: Chemical modifications, such as deacetylation, grafting, and the formation of nanocomposites, can tailor the properties of chitin and chitosan for specific applications. [, , ] For instance, incorporating chitosan with inorganic nanoparticles like carbon nanotubes or silver nanoparticles can enhance mechanical strength and introduce antibacterial properties. []

Q11: What are the advantages of using insects as a source of chitin?

A11: Insects offer a more sustainable and environmentally friendly source of chitin compared to traditional sources like shellfish. Insect farming has a lower environmental impact and can utilize organic waste streams, contributing to a circular economy. []

Q12: What are the different types of chitinases?

A12: Chitinases are classified into different families based on their amino acid sequence and catalytic mechanisms. The most well-studied families are family 18 and family 19 chitinases. [, ]

Q13: How do chitinases break down chitin?

A13: Chitinases hydrolyze the β(1→4)-glycosidic bonds between GlcNAc units in chitin. The catalytic mechanism typically involves acidic amino acid residues within the active site. [, , ]

Q14: What factors can affect chitinase activity?

A14: Several factors can influence chitinase activity, including:

- pH: Chitinases typically have an optimum pH range for activity. [, , ]

- Temperature: Temperature affects enzyme kinetics and can influence chitinase stability. [, ]

- Substrate concentration: The Michaelis-Menten kinetics model describes the relationship between substrate concentration and enzyme activity. []

- Presence of inhibitors: Certain compounds, such as allosamidin, can specifically inhibit chitinase activity. []

Q15: How can chitinase activity be measured?

A15: Various methods are available to measure chitinase activity, including:

- Colorimetric assays: These assays utilize chromogenic substrates that release a colored product upon hydrolysis by chitinase. []

- Reducing sugar assays: These assays quantify the reducing sugars released upon chitin hydrolysis. [, , ]

- Viscosimetric assays: These assays measure the decrease in viscosity of a chitin solution as it is degraded by chitinase. []

Q16: What is the role of the chitin-binding domain (ChBD) in chitinases?

A16: The ChBD enhances the enzyme's ability to bind to insoluble chitin, increasing its efficiency in degrading recalcitrant chitin. [, ]

Q17: Can the activity and substrate specificity of chitinases be modified?

A17: Yes, adding or modifying substrate-binding domains, such as ChBDs, can alter the substrate specificity and activity of chitinases. [] For example, fusing a cellulose-binding domain to a chitinase increased its activity towards insoluble chitin and fungal cell walls. []

Q18: What are some future directions for chitin research?

A18: Future research on chitin could focus on:

- Developing novel chitin-based materials with improved properties and functionalities. [, ]

- Exploring the potential of chitin and chitosan in new applications, such as food preservation, water treatment, and cosmetics. []

- Elucidating the complex interplay between fungal chitin and the plant immune system. [, , ]

- Developing new and more effective chitin synthesis inhibitors as antifungal agents. []

- Understanding the role of chitinases in marine ecosystems and their potential for bioremediation. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。